Cas no 870244-35-2 (4-bromo-1H-pyrazolo3,4-cpyridin-3-amine)

4-bromo-1H-pyrazolo3,4-cpyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
- VYPIFWSZDOHBOG-UHFFFAOYSA-N
- 870244-35-2
- 1H-Pyrazolo[3,4-c]pyridin-3-amine, 4-bromo-
- 4-Bromo-2H-pyrazolo[3,4-c]pyridin-3-amine
- VJB24435
- MFCD13177853
- CS-0456733
- F17920
- AKOS015899325
- 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-ylamine
- 4-Bromo-2h-pyrazolo[3,4-c]pyridin-3-ylamine
- EN300-4266536
- SS-6048
- SCHEMBL5550935
- G11356
- AM86137
- DTXSID40677497
- 4-bromo-1H-pyrazolo3,4-cpyridin-3-amine
-
- MDL: MFCD13177853
- インチ: InChI=1S/C6H5BrN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11)
- InChIKey: VYPIFWSZDOHBOG-UHFFFAOYSA-N
- ほほえんだ: C1=C(C2=C(N)NN=C2C=N1)Br
計算された属性
- せいみつぶんしりょう: 211.97000
- どういたいしつりょう: 211.96976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 67.6Ų
じっけんとくせい
- PSA: 67.59000
- LogP: 1.88380
4-bromo-1H-pyrazolo3,4-cpyridin-3-amine セキュリティ情報
4-bromo-1H-pyrazolo3,4-cpyridin-3-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-bromo-1H-pyrazolo3,4-cpyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B673868-10mg |
4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
870244-35-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D516563-10g |
1H-Pyrazolo[3,4-c]pyridin-3-amine, 4-bromo- |
870244-35-2 | 95% | 10g |
$1888 | 2024-06-05 | |
Matrix Scientific | 102485-1g |
4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine, >95% |
870244-35-2 | >95% | 1g |
$2953.00 | 2023-09-08 | |
Enamine | EN300-4266536-0.1g |
4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
870244-35-2 | 95.0% | 0.1g |
$83.0 | 2025-03-15 | |
Enamine | EN300-4266536-10.0g |
4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
870244-35-2 | 95.0% | 10.0g |
$1346.0 | 2025-03-15 | |
Enamine | EN300-4266536-0.5g |
4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
870244-35-2 | 95.0% | 0.5g |
$218.0 | 2025-03-15 | |
Alichem | A029188217-250mg |
4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
870244-35-2 | 95% | 250mg |
$330.72 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527400-1g |
4-Bromo-2H-pyrazolo[3,4-c]pyridin-3-amine |
870244-35-2 | 98% | 1g |
¥4621.00 | 2024-04-27 | |
1PlusChem | 1P008EC2-100mg |
4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
870244-35-2 | 95% | 100mg |
$85.00 | 2024-04-21 | |
A2B Chem LLC | AD91026-1g |
4-Bromo-1h-pyrazolo[3,4-c]pyridin-3-amine |
870244-35-2 | 95% | 1g |
$278.00 | 2024-04-19 |
4-bromo-1H-pyrazolo3,4-cpyridin-3-amine 関連文献
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4-bromo-1H-pyrazolo3,4-cpyridin-3-amineに関する追加情報
Comprehensive Overview of 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS No. 870244-35-2)
4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS No. 870244-35-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
The molecular structure of 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine features a bromine substitution at the 4-position, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. This characteristic has led to its use in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in creating complex molecules for medicinal chemistry. The presence of the amine group at the 3-position further increases its versatility, allowing for various derivatizations to optimize pharmacological properties.
In recent years, the demand for pyrazolopyridine derivatives has surged, driven by their potential in treating diseases like cancer, inflammation, and central nervous system disorders. 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine is often cited in patents and scientific literature as a key building block for these applications. Its role in the synthesis of JAK inhibitors and BTK inhibitors has been particularly noteworthy, aligning with the growing interest in targeted therapies.
From a synthetic chemistry perspective, the compound’s CAS No. 870244-35-2 serves as a critical identifier for researchers sourcing high-purity materials. Laboratories and manufacturers emphasize the importance of rigorous quality control to ensure consistency in batch-to-batch production, especially when the compound is used in preclinical studies. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity.
Beyond pharmaceuticals, 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine has found utility in material science, particularly in the design of organic semiconductors and luminescent materials. Its electron-rich core and ability to form stable complexes with metals make it a candidate for optoelectronic applications. This dual applicability in life sciences and advanced materials has positioned it as a compound of interdisciplinary interest.
Environmental and regulatory considerations are also part of the discourse surrounding this compound. While it is not classified as hazardous under current guidelines, proper handling protocols are recommended to minimize exposure. Researchers are encouraged to consult SDS (Safety Data Sheets) and adhere to GLP (Good Laboratory Practices) when working with CAS No. 870244-35-2.
The future outlook for 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine remains promising, with ongoing studies exploring its mechanistic roles and synthetic scalability. As the scientific community continues to uncover its potential, this compound is likely to remain a staple in the toolkit of chemists and pharmacologists alike.
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